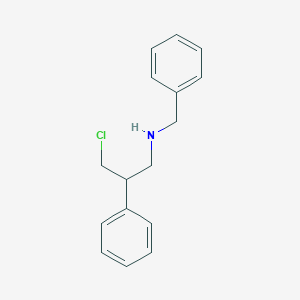![molecular formula C13H28N2O B14726866 n-[3-(Dimethylamino)propyl]-2-ethylhexanamide CAS No. 6325-18-4](/img/structure/B14726866.png)
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide: is a chemical compound with a structure that includes a dimethylamino group attached to a propyl chain, which is further connected to an ethylhexanamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide typically involves the reaction of dimethylaminopropylamine with an appropriate carboxylic acid or its derivative. One common method is the reaction of dimethylaminopropylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Chemistry: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers .
Mechanism of Action
The mechanism of action of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
n-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and quaternary ammonium compounds.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
Uniqueness: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance[13][13].
Properties
CAS No. |
6325-18-4 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethylhexanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-7-9-12(6-2)13(16)14-10-8-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
InChI Key |
YHKAXGJQOPRDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



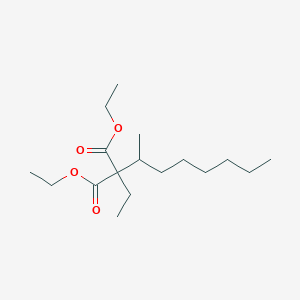
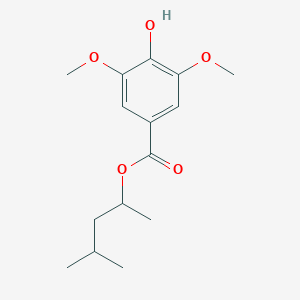
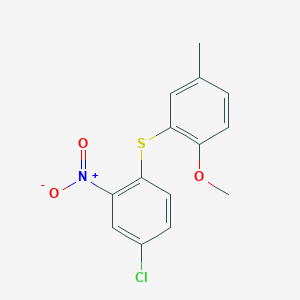
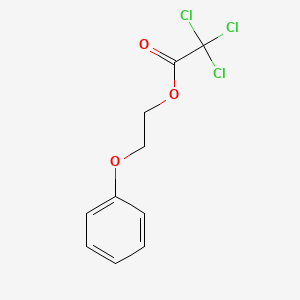
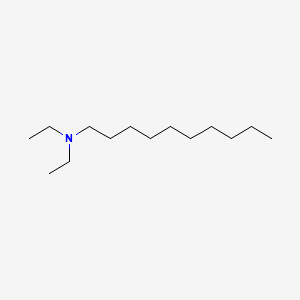

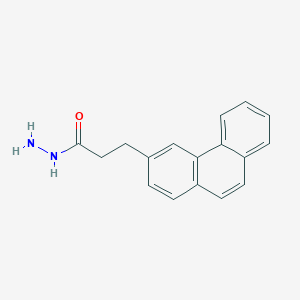

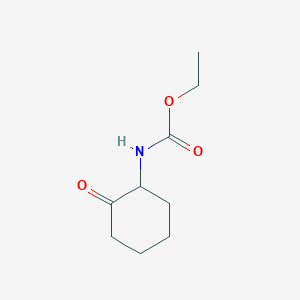
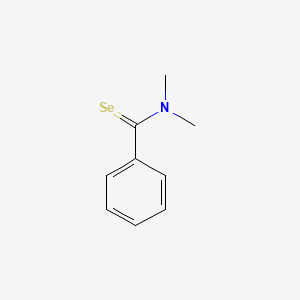
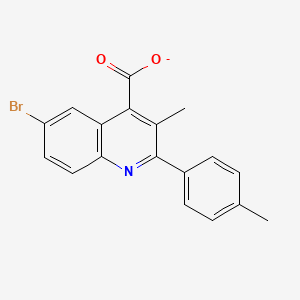
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
